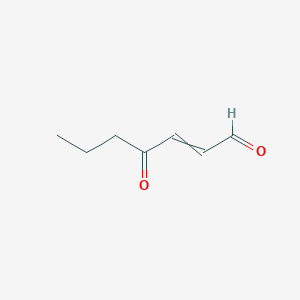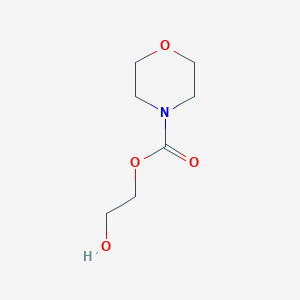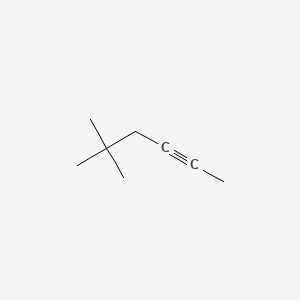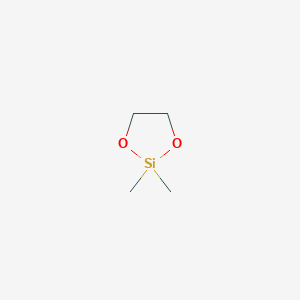
2,2-Dimethyl-1,3,2-dioxasilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C4H10O2Si. It is a cyclic compound containing silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two oxygen atoms and two methyl groups, forming a five-membered ring. The presence of silicon in its structure makes it an interesting subject of study in organosilicon chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3,2-dioxasilolane can be synthesized through the reaction of dichlorodimethylsilane with ethylene glycol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:
Cl2Si(CH3)2+HOCH2CH2OH→C4H10O2Si+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dichlorodimethylsilane and ethylene glycol are combined under controlled conditions. The reaction is typically catalyzed by a base such as pyridine to enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,2-Dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and diols.
Oxidation: It can be oxidized to form siloxanes.
Substitution: The silicon atom can undergo substitution reactions with nucleophiles, replacing one of the oxygen atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethylene glycol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-1,3,2-dioxasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用机制
The mechanism by which 2,2-Dimethyl-1,3,2-dioxasilolane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique structure enables it to act as a versatile intermediate in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A cyclic compound with a similar structure but without the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with two methyl groups but no silicon.
1,3-Dioxa-2-silacyclopentane: A compound with a similar silicon-oxygen-carbon ring structure.
Uniqueness
2,2-Dimethyl-1,3,2-dioxasilolane is unique due to the presence of the silicon atom in its structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
57915-66-9 |
|---|---|
分子式 |
C4H10O2Si |
分子量 |
118.21 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H10O2Si/c1-7(2)5-3-4-6-7/h3-4H2,1-2H3 |
InChI 键 |
DWKPMRBAJMBVPY-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
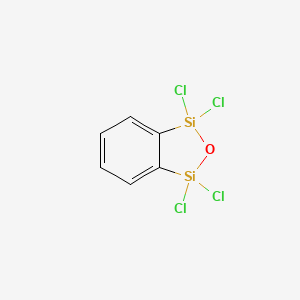
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
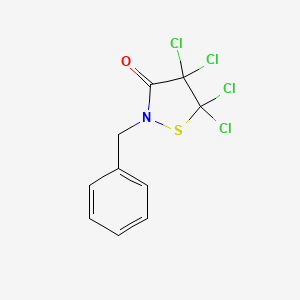
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)

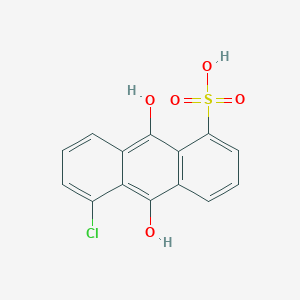
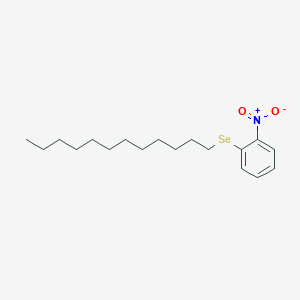

![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
